molecular formula C23H27FN2O B10883222 (2-Fluorophenyl)[4-(4-phenylcyclohexyl)piperazin-1-yl]methanone

(2-Fluorophenyl)[4-(4-phenylcyclohexyl)piperazin-1-yl]methanone

Cat. No.: B10883222
M. Wt: 366.5 g/mol
InChI Key: LMMQHOADDMEWDH-UHFFFAOYSA-N
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Description

(2-FLUOROPHENYL)[4-(4-PHENYLCYCLOHEXYL)PIPERAZINO]METHANONE is a complex organic compound with the molecular formula C23H27FN2O It is characterized by the presence of a fluorophenyl group, a phenylcyclohexyl group, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-FLUOROPHENYL)[4-(4-PHENYLCYCLOHEXYL)PIPERAZINO]METHANONE typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the reaction of 2-fluorobenzoyl chloride with 4-(4-phenylcyclohexyl)piperazine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reactivity of the intermediates.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2-FLUOROPHENYL)[4-(4-PHENYLCYCLOHEXYL)PIPERAZINO]METHANONE can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenyl group, using reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (2-FLUOROPHENYL)[4-(4-PHENYLCYCLOHEXYL)PIPERAZINO]METHANONE is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a ligand in binding studies or as a probe to investigate the structure and function of proteins.

Medicine

In medicinal chemistry, (2-FLUOROPHENYL)[4-(4-PHENYLCYCLOHEXYL)PIPERAZINO]METHANONE is explored for its potential therapeutic properties. It may act as a lead compound in the development of new drugs targeting specific receptors or enzymes.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (2-FLUOROPHENYL)[4-(4-PHENYLCYCLOHEXYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • (2-CHLORO-4-FLUOROPHENYL)[4-(METHYLSULFONYL)PIPERAZINO]METHANONE
  • (4-[(4-FLUOROPHENYL)SULFONYL]PIPERAZINO)(5-METHYL-2-FURYL)METHANONE

Uniqueness

Compared to similar compounds, (2-FLUOROPHENYL)[4-(4-PHENYLCYCLOHEXYL)PIPERAZINO]METHANONE is unique due to its specific combination of functional groups. The presence of both a fluorophenyl group and a phenylcyclohexyl group provides distinct chemical and physical properties, making it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C23H27FN2O

Molecular Weight

366.5 g/mol

IUPAC Name

(2-fluorophenyl)-[4-(4-phenylcyclohexyl)piperazin-1-yl]methanone

InChI

InChI=1S/C23H27FN2O/c24-22-9-5-4-8-21(22)23(27)26-16-14-25(15-17-26)20-12-10-19(11-13-20)18-6-2-1-3-7-18/h1-9,19-20H,10-17H2

InChI Key

LMMQHOADDMEWDH-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1C2=CC=CC=C2)N3CCN(CC3)C(=O)C4=CC=CC=C4F

Origin of Product

United States

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